Cas no 1250085-99-4 (N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine)
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinamine, N-[1-(2-furanyl)ethyl]-1-methyl-
- N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine
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- Inchi: 1S/C11H18N2O/c1-9(11-4-3-7-14-11)12-10-5-6-13(2)8-10/h3-4,7,9-10,12H,5-6,8H2,1-2H3
- InChI Key: YNKMHHKRJKIOCN-UHFFFAOYSA-N
- SMILES: N1(C)CCC(NC(C2=CC=CO2)C)C1
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1057346-1g |
N-[1-(Furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 98% | 1g |
$727.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557378-250mg |
N-(1-(furan-2-yl)ethyl)-1-methylpyrrolidin-3-amine |
1250085-99-4 | 98% | 250mg |
¥6113.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557378-500mg |
N-(1-(furan-2-yl)ethyl)-1-methylpyrrolidin-3-amine |
1250085-99-4 | 98% | 500mg |
¥8161.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557378-1g |
N-(1-(furan-2-yl)ethyl)-1-methylpyrrolidin-3-amine |
1250085-99-4 | 98% | 1g |
¥10208.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557378-5g |
N-(1-(furan-2-yl)ethyl)-1-methylpyrrolidin-3-amine |
1250085-99-4 | 98% | 5g |
¥28112.00 | 2024-08-09 | |
| Enamine | EN300-167900-0.05g |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 0.05g |
$647.0 | 2023-09-20 | ||
| Enamine | EN300-167900-0.1g |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 0.1g |
$678.0 | 2023-09-20 | ||
| Enamine | EN300-167900-0.25g |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 0.25g |
$708.0 | 2023-09-20 | ||
| Enamine | EN300-167900-0.5g |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 0.5g |
$739.0 | 2023-09-20 | ||
| Enamine | EN300-167900-1.0g |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
1250085-99-4 | 1g |
$1014.0 | 2023-05-26 |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine Suppliers
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine: A Comprehensive Overview
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine, also known by its CAS number 1250085-99-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a methyl group and a furan-substituted ethyl side chain. The furan moiety, a five-membered aromatic ring containing two double bonds and one oxygen atom, contributes to the compound's electronic properties and potential bioactivity. The pyrrolidine ring, a saturated five-membered amine-containing structure, adds rigidity and stability to the molecule, while the methyl group enhances its lipophilicity.
Recent studies have highlighted the importance of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine in drug design and development. Its structure suggests potential applications as a building block for more complex molecules or as an intermediate in the synthesis of bioactive compounds. The furan group, in particular, has been shown to play a critical role in modulating the compound's interaction with biological targets. For instance, researchers have explored the use of this compound in the development of ligands for G-protein coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including cardiovascular disorders and neurodegenerative conditions.
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. This is often achieved through cyclization reactions involving amino alcohols or related precursors. The introduction of the furan-substituted ethyl side chain requires careful planning to ensure regioselectivity and stereocontrol. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective routes to this compound, making it more accessible for research purposes.
One area where N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine has shown promise is in its ability to act as a chiral auxiliary or catalyst in asymmetric synthesis. Its rigid structure and functional groups make it an ideal candidate for inducing asymmetry in otherwise symmetric molecules. This property has been exploited in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where enantiomeric excess is critical for achieving desired biological activity.
In addition to its synthetic applications, this compound has also been studied for its potential pharmacological effects. Preclinical studies suggest that it may exhibit activity against certain enzymes or receptors associated with inflammation and oxidative stress. For example, research has demonstrated that derivatives of this compound can inhibit key enzymes involved in the inflammatory cascade, making them potential candidates for anti-inflammatory therapies.
The CAS number 1250085-99-4 serves as a unique identifier for this compound within chemical databases and regulatory frameworks. This ensures that researchers and manufacturers can accurately reference and track its properties, safety data, and regulatory status. As interest in this compound continues to grow, further studies are expected to elucidate its full potential across diverse applications.
In conclusion, N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a versatile compound with significant implications for organic chemistry and pharmacology. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological research, positions it as a valuable tool for developing novel therapeutic agents and chemical building blocks.
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